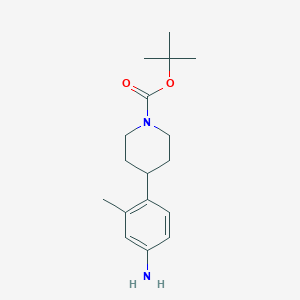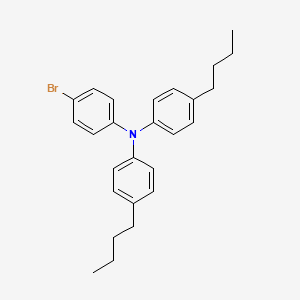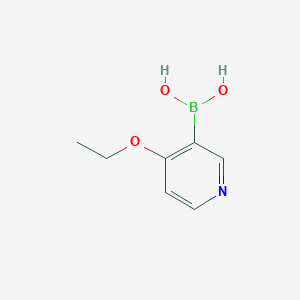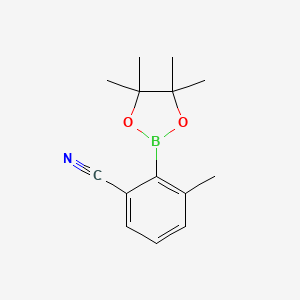
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Descripción general
Descripción
Boron compounds, such as 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, are often used as intermediates in organic synthesis . They have a unique structure and exhibit good biological activity and pharmacological effects .
Synthesis Analysis
While specific synthesis methods for 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are not available, similar compounds are often synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FTIR, NMR spectroscopy, MS, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of around 1.396 and a density of approximately 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Study
Specific Scientific Field
Summary of the Application
Compounds similar to “3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are used in the synthesis of boric acid ester intermediates with benzene rings . These compounds are obtained through a three-step substitution reaction .
Methods of Application or Experimental Procedures
The structures of these compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
Results or Outcomes
The results of the conformational analysis indicate that the molecular structures optimized by Density Functional Theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the compounds are further investigated by DFT .
Drug Application Research
Specific Scientific Field
Summary of the Application
Boric acid compounds, similar to “3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile”, are often used as enzyme inhibitors or specific ligand drugs . They can be used in the treatment of tumors and microbial infections .
Methods of Application or Experimental Procedures
Boric acid compounds can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
Results or Outcomes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . They are also used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Boron Neutron Capture Therapy
Specific Scientific Field
Summary of the Application
Boric acid compounds have been widely used in boron neutron capture therapy . This is a non-invasive therapeutic technique for treating cancer, such as brain tumors .
Methods of Application or Experimental Procedures
In boron neutron capture therapy, a compound containing boron is introduced into the body . The tumor site is then irradiated with neutrons . The boron atoms capture these neutrons, leading to nuclear reactions that produce alpha particles . These particles destroy the cancer cells while leaving the surrounding healthy tissue unharmed .
Results or Outcomes
This therapy has shown promise in clinical trials, particularly for treating brain tumors . It offers a way to selectively target cancer cells while minimizing damage to healthy tissue .
Conjugated Copolymers Synthesis
Specific Scientific Field
Summary of the Application
Compounds similar to “3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” can be used in the synthesis of conjugated copolymers . These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Methods of Application or Experimental Procedures
The compound is used as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane . These intermediates are then used in the synthesis of the conjugated copolymers .
Results or Outcomes
The resulting conjugated copolymers have unique electronic properties that make them useful in organic electronics . They can be used to create devices with improved efficiency and stability .
Feedback Control Drug Transport Polymers
Specific Scientific Field
Summary of the Application
Boric acid compounds have been widely used in feedback control drug transport polymers in cancer treatment . These polymers can adjust the drug release rate according to the body’s needs .
Methods of Application or Experimental Procedures
The boric acid compound is incorporated into the polymer matrix . The drug is then loaded into the polymer . When the polymer is introduced into the body, it releases the drug at a rate controlled by the body’s physiological conditions .
Results or Outcomes
This approach has shown promise in improving the efficacy of cancer treatments . By controlling the drug release rate, it can reduce side effects and improve patient compliance .
Direcciones Futuras
Boron compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They also have potential applications in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Propiedades
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-7-6-8-11(9-16)12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFGWPNYVDEVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
1434073-43-4 | |
| Record name | 3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
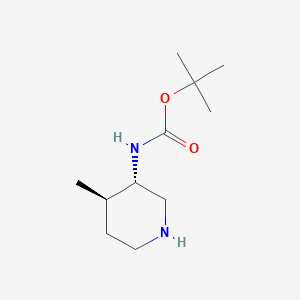
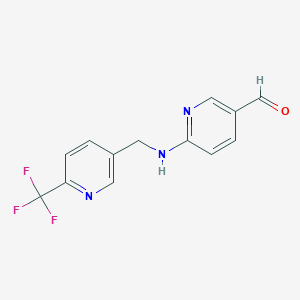
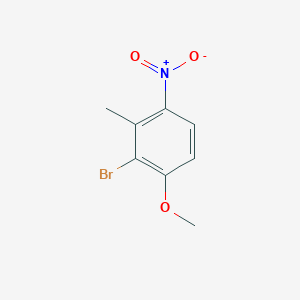
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)
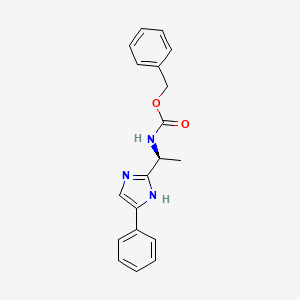
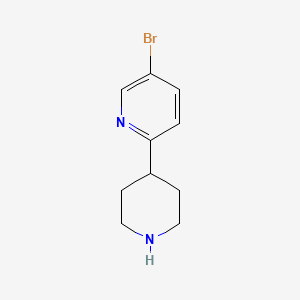
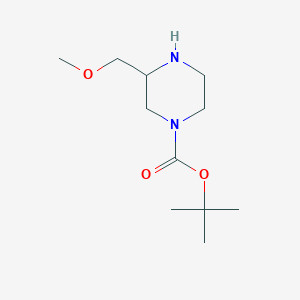
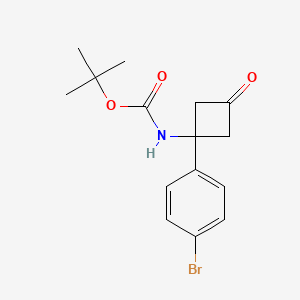
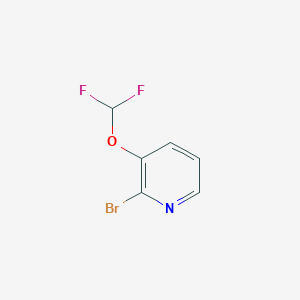
![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)
